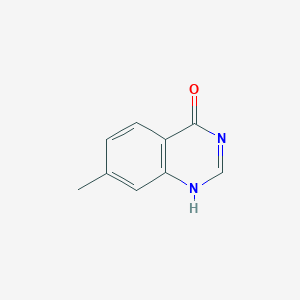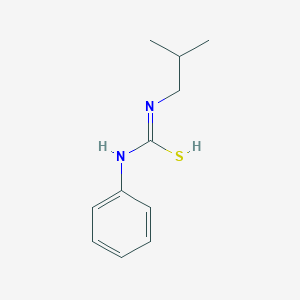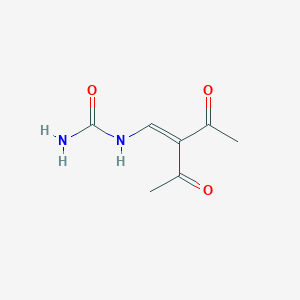
2-Methylnorharmane iodide
Descripción general
Descripción
2-Methylnorharmane iodide is a chemical compound belonging to the class of β-carboline alkaloids. It is a quaternary ammonium salt derived from norharmane, a naturally occurring β-carboline. This compound has been studied for its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnorharmane iodide typically involves the methylation of norharmane followed by iodination. One common method includes the reaction of norharmane with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and solvent concentration are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylnorharmane iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to norharmane.
Substitution: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Norharmane.
Substitution: Various substituted β-carboline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylnorharmane iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other β-carboline derivatives.
Biology: Studied for its potential neurotoxic effects and interactions with enzymes like acetylcholinesterase.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methylnorharmane iodide involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Norharmane: The parent compound from which 2-Methylnorharmane iodide is derived.
Harmane: Another β-carboline alkaloid with similar biological activities.
Nostocarboline: A cyanobacterial alkaloid with potent acetylcholinesterase inhibitory activity.
Uniqueness
This compound is unique due to its quaternary ammonium structure, which enhances its solubility and reactivity compared to its parent compound, norharmane. This structural modification also influences its biological activity, making it a valuable compound for research in neuropharmacology and organic synthesis.
Propiedades
IUPAC Name |
2-methyl-9H-pyrido[3,4-b]indol-2-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.HI/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-8H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUXZXBTEIHVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


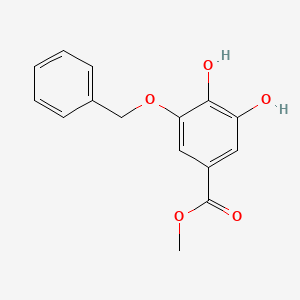


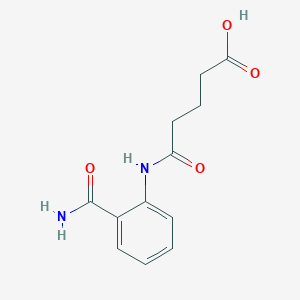
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-3H-purin-6-one](/img/structure/B7771819.png)
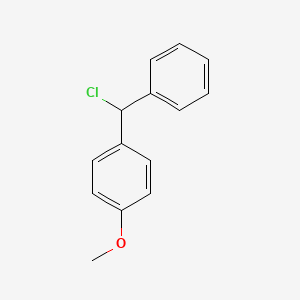
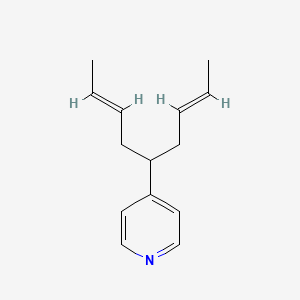
![(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime](/img/structure/B7771850.png)


![11H-Benzo[a]fluorene](/img/structure/B7771875.png)
